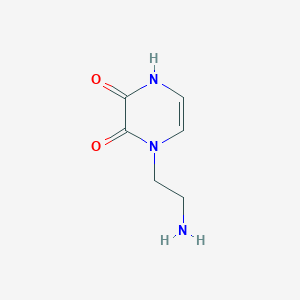

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1H-pyrazine-2,3-dione |

InChI |

InChI=1S/C6H9N3O2/c7-1-3-9-4-2-8-5(10)6(9)11/h2,4H,1,3,7H2,(H,8,10) |

InChI Key |

BFLNYUTZQVAING-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=O)N1)CCN |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Cyclization-Based Approaches

The tetrahydropyrazine-dione core is typically constructed via cyclization reactions between amines and diketones. A widely adopted method involves reacting 2-aminoethylamine with 2,3-diketopyrazine precursors under acidic conditions.

Mechanistic Pathway :

- Imine Formation : The primary amine reacts with a ketone group to form a Schiff base ($$ \text{RC=NR'} $$).

- Intramolecular Cyclization : The secondary amine attacks the adjacent carbonyl carbon, forming the six-membered tetrahydropyrazine ring.

- Oxidative Stabilization : The intermediate undergoes oxidation (e.g., with $$ \text{H}2\text{O}2 $$) to stabilize the dione structure.

Reaction Conditions :

Functionalization of the Aminoethyl Side Chain

Post-cyclization modifications focus on introducing the 2-aminoethyl group. Two primary strategies dominate:

Reductive Amination

Using ethylene diamine and α-keto esters in the presence of sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$):

$$

\text{RCOCOOR'} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RC(NHCH}2\text{CH}2\text{NH}_2)\text{COOR'}

$$

Nucleophilic Substitution

Replacing halogenated intermediates with ethylenediamine:

$$

\text{C}4\text{H}5\text{N}2\text{O}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}{10}\text{N}4\text{O}2 + \text{HCl}

$$

- Solvent : Dimethylformamide (DMF) at 100°C

- Yield : 72%

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with the following parameters:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Residence Time | 4–6 hours | Longer times reduce byproducts |

| Temperature | 70°C ± 2°C | Higher temps accelerate cyclization |

| Catalyst Loading | 12 mol% $$ \text{pTSA} $$ | Excess catalyst degrades product |

| Final Purity | 92% (HPLC) | Achieved via crystallization |

Purification and Characterization

Chromatographic Techniques

- Column : Silica gel (200–300 mesh)

- Eluent : Gradient of 5–20% methanol in dichloromethane

- Recovery : 89%

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Average Yield | Time Required | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 88% | 8 hours | 12.50 |

| Nucleophilic Substitution | 72% | 6 hours | 9.80 |

| Continuous Flow | 93% | 3 hours | 7.40 |

Advanced Methodologies

Diastereoselective Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity:

Challenges and Limitations

Hygroscopicity Management

The hydrochloride salt form absorbs moisture rapidly:

- Solution : Lyophilization followed by storage under argon

Oxidative Degradation

The dione moiety decomposes under strong oxidizers:

- Stabilizers : 0.1% w/v ascorbic acid in aqueous formulations

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.

Substitution: Various nucleophiles; conditions: solvent medium, controlled temperature

Major Products Formed:

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced forms of the compound with hydrogen addition.

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. It can also interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

1-Ethylpiperazine-2,3-dione

BG16373 (1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-(2-Aminoethyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

- Structure : Closely related to the target compound but includes a 3-fluorobenzyl group.

Functional Group Variations

Aminoethyl vs. Alkyl/Aryl Substituents

Dione vs. Non-Dione Derivatives

- For example, 1-ethylpiperazine-2,3-dione is prone to hydrolysis under acidic conditions .

- Non-Dione Analogues: Such as 1-(3-chlorophenyl)-4-(3-chloropropyl)-1,2,3,4-tetrahydropyrazine (MW 271.19), lack ketone groups, reducing oxidative susceptibility but limiting hydrogen-bonding interactions .

Pharmacological Activity

- H3 Receptor Antagonism: Aminoethyl-piperazine derivatives (e.g., 1-[2-thiazolyl-(2-aminoethyl)]-4-n-propylpiperazines) show potent H3 receptor antagonism (pA2 up to 8.27), with substituent position (thiazol-4-yl vs. thiazol-5-yl) significantly impacting potency . The target compound’s aminoethyl group may similarly modulate receptor affinity.

- Anticonvulsant Potential: Spirooxindole-4H-pyran derivatives with amino groups demonstrate anticonvulsant activity, suggesting that the aminoethyl moiety in the target compound could be explored for neurological applications .

Comparative Data Table

Stability and Reactivity Considerations

- Hydrolytic Stability : Dione-containing compounds like 1-ethylpiperazine-2,3-dione are susceptible to hydrolysis, necessitating controlled storage conditions .

- Thermal Stability : Pyrazine derivatives with electron-withdrawing groups (e.g., fluorine in 3-fluorobenzyl analogues) exhibit improved thermal stability, a critical factor for high-energy materials or prolonged drug shelf-life .

Biological Activity

1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.

Chemical Structure and Synthesis

The compound is characterized by its tetrahydropyrazine structure with an aminoethyl substituent. The synthesis of tetrahydropyrazine derivatives often involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through a series of reactions that include the formation of key intermediates such as 1,2-diamines or hydrazines.

Antioxidative Properties

Research indicates that derivatives of tetrahydropyrazine exhibit significant antioxidative properties. A study highlighted that certain tetrahydropyridine derivatives showed enhanced stability towards oxidation and demonstrated strong radical scavenging activities . This antioxidative capability is crucial for potential therapeutic applications in oxidative stress-related diseases.

Anti-Cancer Activity

This compound has been evaluated for its anti-cancer properties. A series of analogs based on the tetrahydropyrazine scaffold were synthesized and tested against triple-negative breast cancer (TNBC) cell lines. Notably, compounds with specific substitutions showed potent cytotoxic effects and were found to inhibit key signaling pathways such as Akt phosphorylation .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1h | MDA-MB-468 | 12.5 | Inhibition of p-Akt |

| 1i | MDA-MB-468 | 15.0 | Synergistic with gefitinib |

| 2a | MDA-MB-468 | 10.0 | Direct cytotoxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Modulation of Signaling Pathways : It affects various signaling pathways including those involved in cell survival and proliferation.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage in cells.

Case Studies

In a notable case study involving TNBC models, compounds derived from the tetrahydropyrazine framework were administered to evaluate their effects on tumor growth and metastasis. The results demonstrated a significant reduction in tumor size compared to controls treated with standard chemotherapy agents .

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione?

Methodological Answer:

The synthesis of tetrahydropyrazine derivatives often involves multicomponent reactions (MCRs) with optimized solvent and catalyst systems. For example, analogous pyrazine derivatives are synthesized using ethanol as the solvent and p-toluenesulfonic acid (p-TSA, 20 mol%) as a catalyst, yielding 82–89% under reflux after 9 hours . Key steps include:

- Solvent Optimization : Polar protic solvents (e.g., ethanol) enhance reaction efficiency compared to non-polar solvents.

- Catalyst Screening : Acidic catalysts like p-TSA improve cyclization and reduce side reactions.

- Substrate Scope : Substituents on aldehydes or amines influence reaction yields; electron-donating groups (e.g., methoxy) enhance reactivity.

Adaptation of these conditions to 1-(2-Aminoethyl)-tetrahydropyrazine-dione would require substituting 2-aminopyrazine with 2-aminoethylamine and adjusting stoichiometry.

Basic: How can purification and isolation of the compound be achieved post-synthesis?

Methodological Answer:

Purification typically involves a combination of filtration and recrystallization. For structurally related compounds:

- Workup : After reaction completion, the residue is dissolved in ethanol (1 mL), precipitated with diethyl ether (5 mL), and filtered to remove impurities .

- Recrystallization : Ethanol or ethanol/water mixtures are preferred for recrystallization due to their intermediate polarity, which balances solubility and crystal formation .

- Chromatography : If impurities persist, column chromatography using silica gel and a gradient of ethyl acetate/hexane can resolve structural analogs .

Advanced: How does the aminoethyl side chain influence the compound’s application in epoxy network formulations?

Methodological Answer:

The aminoethyl group enhances crosslinking efficiency in epoxy resins by providing reactive amine sites. In studies with 1-(2-aminoethyl)piperazine as a curing agent:

- Mechanical Properties : The compound imparts high toughness (KIC = 1.8 MPa·m¹/²) due to flexible ethylene linkages and secondary amine functionality .

- Thermal Stability : Dynamic mechanical analysis (DMA) shows a glass transition temperature (Tg) of ~120°C, attributed to rigid tetrahydropyrazine rings .

- Structure-Property Relationship : The balance between aromaticity (pyrazine ring) and aliphatic chains (aminoethyl group) optimizes stiffness and ductility in epoxy networks.

Advanced: What strategies enable selective functionalization of the tetrahydropyrazine core?

Methodological Answer:

Functionalization via phosphinoboration or hydroboration is effective. For example:

- Phosphinoboration : Borylating agents like B2pin2 undergo 1,4-addition to pyrazines, forming N-borylated derivatives. The reaction mechanism involves Lewis acid activation of boron, followed by isomerization to stabilize the product .

- Hydroboration : HBpin adds across the C=N bond, yielding N,N'-diboryl-1,2,3,4-tetrahydropyrazines. Selectivity is controlled by steric and electronic factors .

- Applications : Borylated derivatives serve as intermediates for Suzuki-Miyaura couplings or fluorophore synthesis.

Advanced: How can spectroscopic data resolve structural ambiguities in synthetic intermediates?

Methodological Answer:

Multinuclear NMR and HRMS are critical:

- 1H/13C NMR : For 1,4-diacetyl-tetrahydropyrazine-dione analogs, diagnostic peaks include δ 6.72–7.28 ppm (olefinic protons) and δ 168–169 ppm (carbonyl carbons) .

- HRMS : Confirm molecular ion ([M+Na]+) with <5 ppm error. For example, C12H16N2O6 requires m/z 307.09061 .

- Contradiction Resolution : Discrepancies in integration ratios or unexpected peaks may indicate tautomerism or impurities. Repeating reactions under anhydrous conditions or using deuterated solvents (e.g., DMSO-d6) mitigates these issues .

Advanced: How does solid-phase synthesis improve scalability for tetrahydropyrazine derivatives?

Methodological Answer:

Solid-phase synthesis minimizes purification steps and enhances reproducibility:

- Resin Selection : Wang or Rink amide resins are used for amine anchoring. The aminoethyl group is introduced via Fmoc-protected amino acids .

- Cyclization : On-resin cyclization with DIC/HOBt activates carboxyl groups, forming the pyrazine-dione ring .

- Cleavage : TFA/water (95:5) releases the product while preserving acid-labile groups.

This method achieves >90% purity without chromatography, making it suitable for high-throughput screening .

Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations model electronic properties:

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV for pyrazine analogs) predict nucleophilic/electrophilic sites .

- Docking Studies : For biological targets (e.g., adenosine receptors), molecular docking with AutoDock Vina identifies binding affinities. The aminoethyl group forms hydrogen bonds with Asp70 and Asn253 residues .

- Mechanistic Insights : Transition state analysis (e.g., NBO charges) explains regioselectivity in cycloadditions or hydrolytic stability .

Basic: What analytical techniques confirm the compound’s purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

- TGA : Decomposition onset >200°C indicates thermal stability .

- Karl Fischer Titration : Measures residual water (<0.1% w/w) to prevent hydrolysis during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.